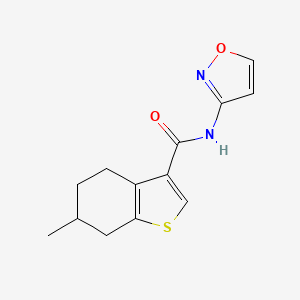![molecular formula C20H19ClFN3O2 B4719853 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4719853.png)
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized in the 1990s by scientists at the pharmaceutical company Merck & Co. for the purpose of developing new drugs for the treatment of psychiatric disorders.
Mecanismo De Acción
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione acts as a competitive antagonist at the dopamine D2 receptor, which is a key target for the treatment of psychiatric disorders. By blocking the activity of dopamine at this receptor, 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione can help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release and the reduction of dopamine receptor density in the brain. It has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise targeting of this receptor. However, one limitation is that it may not accurately reflect the complex interactions between neurotransmitter systems in the brain, which can make it difficult to translate lab findings to clinical applications.
Direcciones Futuras
There are several potential future directions for research on 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new drugs based on the structure of 2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione that may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of dopamine D2 receptor antagonists in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to better understand the complex interactions between neurotransmitter systems in the brain and how they relate to psychiatric disorders.
Aplicaciones Científicas De Investigación
2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-17-6-3-7-18(22)16(17)12-23-8-10-24(11-9-23)13-25-19(26)14-4-1-2-5-15(14)20(25)27/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPZNWDQZVWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4719770.png)
![4-ethyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4719776.png)
![diethyl 3-methyl-5-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4719780.png)
![N-[4-(anilinosulfonyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4719798.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4719804.png)
![8-(4-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4719810.png)

![methyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4719823.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4719839.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B4719847.png)
![{4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}methanol](/img/structure/B4719859.png)
![6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719864.png)